1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830125
InChI: InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13ClO2S
Molecular Weight: 244.74 g/mol

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18830125

Molecular Formula: C11H13ClO2S

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
IUPAC Name 1-chloro-1-(3-ethoxy-4-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3
Standard InChI Key CDVIAIOLGUJEFP-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)S

Introduction

Chemical Formula:

The molecular formula for 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one can be deduced as C11H13ClO2SC_{11}H_{13}ClO_2S.

Key Functional Groups:

  • Chloro Group (-Cl): Positioned on the first carbon of the propane backbone.

  • Ethoxy Group (-OCH_2CH_3): Attached to the phenyl ring at the 3rd position.

  • Mercapto Group (-SH): A thiol group located at the 4th position on the phenyl ring.

  • Ketone Group (C=O): Present on the second carbon of the propane chain.

Synthesis

The synthesis of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions:

  • Starting Materials:

    • A phenol derivative with ethoxy and mercapto substituents.

    • A chlorinated ketone precursor, such as 1-chloropropan-2-one.

  • Reaction Pathway:

    • The phenol derivative undergoes electrophilic substitution with the chlorinated ketone in the presence of a base or catalyst.

    • The reaction is conducted under controlled conditions to ensure selective substitution at the desired positions.

  • Purification:

    • The product is purified using recrystallization or chromatography techniques to remove impurities and unreacted starting materials.

Pharmaceutical Applications

The presence of thiol and ketone groups suggests potential biological activity:

  • Thiol groups are known for their antioxidant properties and ability to chelate metals.

  • Ketones are often intermediates in drug synthesis, particularly for compounds with anti-inflammatory or antimicrobial properties.

Organic Synthesis

This compound could serve as:

  • A precursor for synthesizing more complex molecules via nucleophilic substitution or addition reactions.

  • A building block in creating heterocyclic compounds due to its reactive sites.

Material Science

The combination of functional groups may allow this compound to participate in polymerization reactions or serve as a ligand in coordination chemistry.

Stability

The compound's stability may be influenced by:

  • The reactivity of its thiol group, which can oxidize to form disulfides.

  • The chloro group, which may undergo hydrolysis under basic conditions.

Toxicity

While specific toxicity data is unavailable, similar compounds with thiol groups can exhibit moderate toxicity and require careful handling.

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